

Pharmacological Profile of 14-Benzoyl-8-O-methylaconine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 14-Benzoyl-8-O-methylaconine

Cat. No.: B10783549

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Disclaimer: Direct pharmacological data for **14-Benzoyl-8-O-methylaconine** is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological profile of closely related aconitine alkaloids, primarily its parent compound aconitine and its key metabolite, benzoylaconine. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the probable biological activities and mechanisms of **14-Benzoyl-8-O-methylaconine** based on the well-characterized properties of its chemical analogs.

Introduction to Aconitine Alkaloids

Aconitine and its derivatives are a class of highly potent norditerpenoid alkaloids found in plants of the *Aconitum* genus, commonly known as monkshood or wolfsbane. These compounds are renowned for their profound physiological effects, which are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs). The structural backbone of these alkaloids provides a template for a wide range of biological activities, from potent neurotoxicity to potential therapeutic applications in analgesia and anti-inflammatory conditions. **14-Benzoyl-8-O-methylaconine** is a specific analog within this family, and its pharmacological profile is predicted to share similarities with other monoester diterpenoid alkaloids like benzoylaconine.

Quantitative Pharmacological Data

Quantitative data for **14-Benzoyl-8-O-methylaconine** is not readily available. However, studies on structurally similar monoesters of 14-benzoylaconine provide an indication of their potential biological activity. For context, the pharmacological activities of the more extensively studied benzoylaconine are also presented.

Table 1: In Vitro Cytotoxicity of Mono-[O-(14-benzoylaconine-8-yl)]esters

Cell Line	Cancer Type	IC50 (μM)
A-549	Lung Cancer	> 60[1]
MCF-7	Breast Cancer	> 60[1]
HCT-15	Colon Cancer	> 60[1]

IC50: Half-maximal inhibitory concentration. Data indicates a lack of significant in vitro cytotoxic activity for this class of monoesters against the tested cancer cell lines.

Table 2: Pharmacological Profile of Benzoylaconine

Target/Activity	Effect	Quantitative Data	Cell/System
Anti-inflammatory	Inhibition of pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β)	-	LPS-stimulated RAW264.7 macrophages[2]
Anti-inflammatory	Downregulation of iNOS and COX-2 protein levels	Dose-dependent	LPS-stimulated RAW264.7 macrophages[2]
Cardiovascular	Alleviation of myocardial hypoxia, inhibition of fibrosis	-	In vivo and in vitro models[3]
Signaling Pathway	Inhibition of TLR-mediated MAPK and NF-κB signaling	-	LPS-stimulated RAW264.7 macrophages[2]

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for aconitine and its diester analogs is the modulation of voltage-gated sodium channels (VGSCs). These alkaloids bind to site 2 of the α -subunit of the VGSC, which leads to a persistent activation of the channel.[4][5] This sustained sodium influx causes membrane depolarization, leading to hyperexcitability of neuronal and cardiac tissues, which underlies both their therapeutic (analgesic) and toxic (arrhythmogenic, neurotoxic) effects.[4][6] While the effect of **14-Benzoyl-8-O-methylaconine** on VGSCs has not been directly characterized, it is plausible that it retains some affinity for these channels, albeit likely with different potency compared to the parent diester alkaloids.

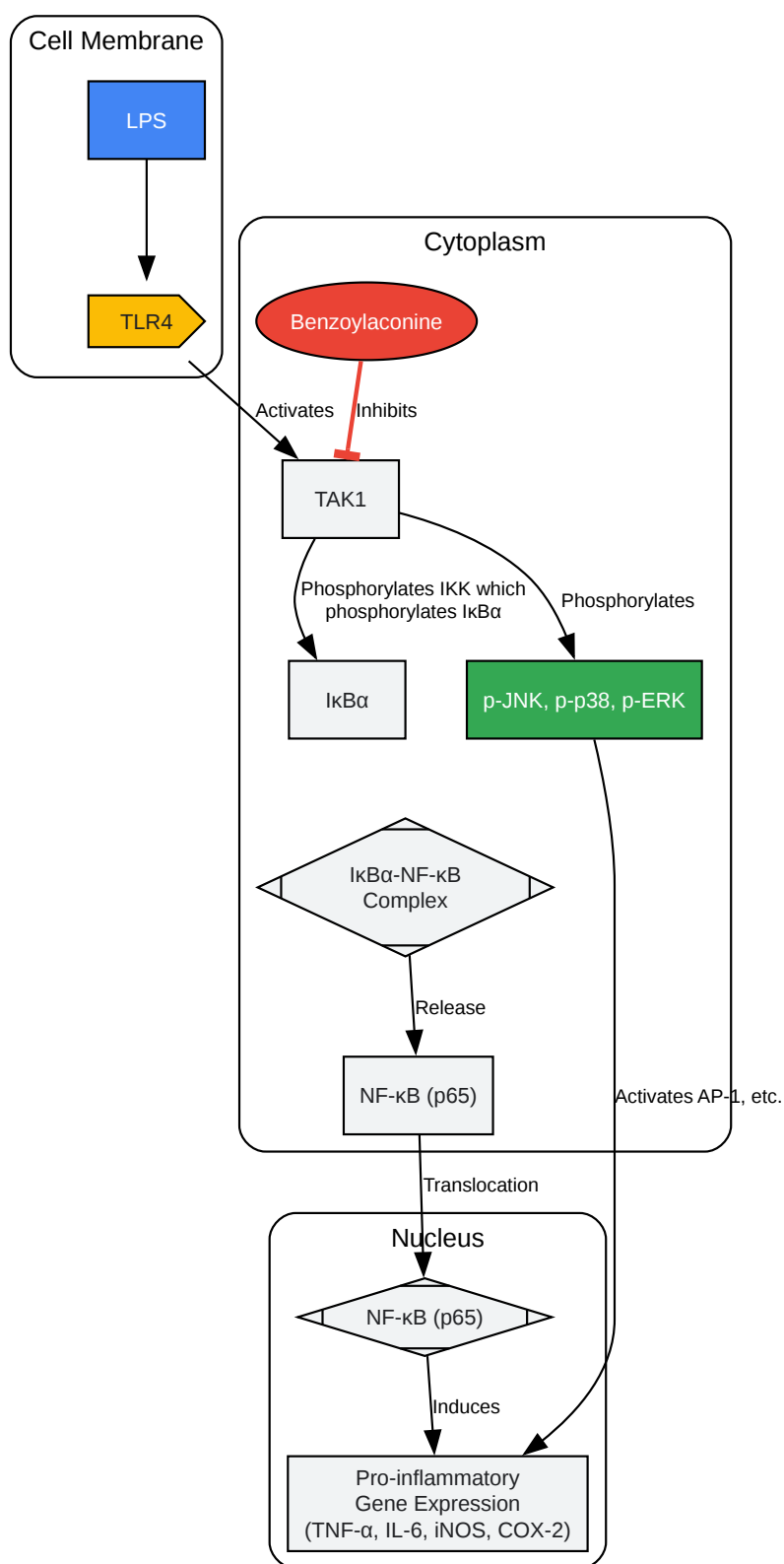


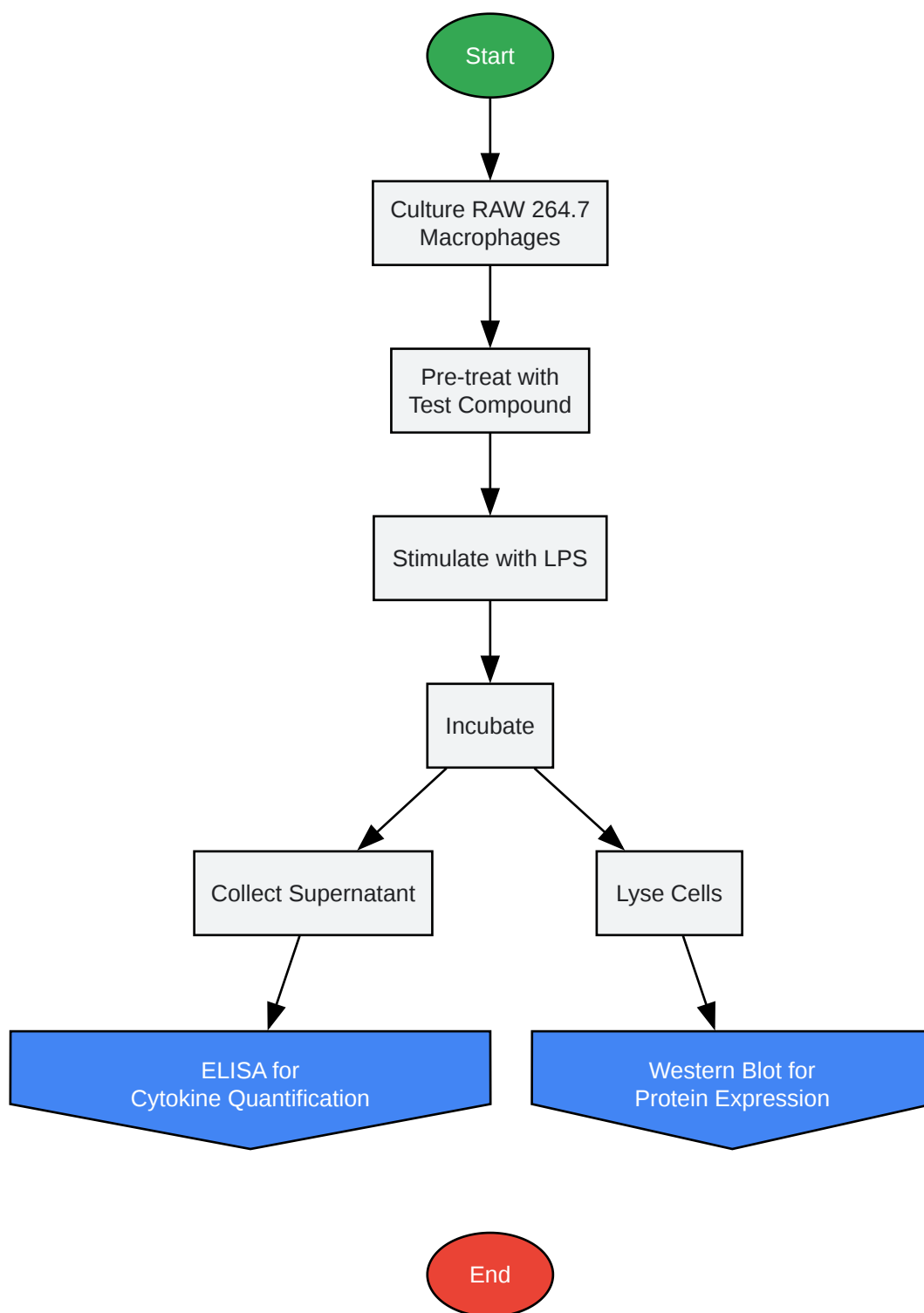
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Figure 1: Mechanism of Aconitine on Voltage-Gated Sodium Channels.

Anti-inflammatory Signaling Pathways of Benzoylaconine

Benzoylaconine, a key metabolite of aconitine, has demonstrated significant anti-inflammatory properties. Its mechanism involves the inhibition of the Toll-like receptor (TLR)-mediated mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF- κ B) signaling pathways.[2][7] By suppressing the phosphorylation of key upstream kinases like TAK1, benzoylaconine prevents the activation and nuclear translocation of NF- κ B (p65) and the phosphorylation of MAPKs (JNK, p38, and ERK). This ultimately leads to a reduction in the expression and release of pro-inflammatory cytokines and mediators.[2]





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References

- 1. Hemisynthesis and antiproliferative properties of mono-[O-(14-benzoylaconine-8-yl)]esters and bis-[O-(14-benzoylaconine-8-yl)]esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoylaconine Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Aconitine in Synergistic, Additive and Antagonistic Approaches [mdpi.com]
- 7. Pharmacological effects, molecular mechanisms, and pharmacokinetics of benzoylaconine: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
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